tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-15(2,3)22-14(21)18-7-4-10(5-8-18)19-13(20)12-11(16-17-19)6-9-23-12/h6,9-10H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKITBYVRYQUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-d][1,2,3]triazine core, followed by the introduction of the piperidine and tert-butyl carboxylate groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Key Reaction Mechanisms
The mechanisms involved in the formation of this compound can be summarized as follows:
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Nucleophilic Substitution : The introduction of the thieno-triazine group typically involves nucleophilic substitution where the nitrogen atom from the piperidine attacks an electrophilic center on the thieno-triazine.
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Cyclization Reactions : Cyclization may occur via electrophilic aromatic substitution or other cycloaddition mechanisms depending on the substituents present on the thieno and triazine rings.
Data Table of Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Formation of Piperidine | Piperidine + Carboxylic Acid | 70 - 85 |
| Thieno-Triazine Coupling | Thieno Derivative + Triazine Intermediates | 60 - 75 |
| Final Product Isolation | Chromatographic Purification | 80 - 90 |
Spectroscopic Methods
The characterization of tert-butyl 4-(4-oxothieno[3,2-d] triazin-3(4H)-yl)piperidine-1-carboxylate is typically performed using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of functional groups.
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Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the molecular formula.
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Infrared Spectroscopy (IR) : Identifies functional groups by measuring molecular vibrations.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) is often employed for purity analysis and quantification of the compound during synthesis.
Scientific Research Applications
Tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The thienotriazinone core distinguishes the target compound from analogs with other fused heterocycles:
- Thieno[2,3-b]pyridine derivatives (e.g., compound 9p in ): These exhibit antiplasmodial activity due to their planar, electron-deficient aromatic systems, which may facilitate target binding. The target compound’s thienotriazinone core, with an additional nitrogen and ketone group, could alter electronic properties and hydrogen-bonding capacity.
- The triazinone in the target compound may enhance polarity and metabolic stability.
Substituent Position and Functional Groups
- Piperidine vs. Piperazine: Compound 9p () uses a piperazine ring, which introduces an additional nitrogen, increasing basicity and hydrogen-bond donor capacity. The piperidine in the target compound offers fewer hydrogen-bonding sites but improved lipophilicity.
- Positional Isomerism : describes a tert-butyl 3-substituted piperidine, where substituents at the 3-position may lead to steric hindrance differences compared to the 4-position in the target compound, affecting target binding.
Tert-Butyl Carboxylate Derivatives
- Aliphatic vs. Aromatic Substituents: Compounds like tert-butyl 4-(hex-5-enoyl)piperidine-1-carboxylate () have flexible aliphatic chains, favoring membrane permeability but lacking aromatic interactions. The target compound’s rigid thienotriazinone group may enhance target specificity.
- Synthetic Intermediates : The tert-butyl group is frequently used as a protecting group in multi-step syntheses (e.g., ). Its presence in the target compound suggests compatibility with standard deprotection strategies.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for tert-butyl piperidine carboxylates, such as nucleophilic substitution or coupling reactions (e.g., ). Yields for similar compounds range from 79% to 96%.
- Stability : The tert-butyl group mitigates degradation, as seen in analogs like 9q (), which is isolated as a hydrochloride salt for improved stability.
Biological Activity
Tert-butyl 4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring and a thieno-triazine moiety. The presence of these functional groups is significant for its biological activity.
Molecular Formula : CHNOS
Molecular Weight : 284.36 g/mol
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The thiazole and triazine rings are known for their antimicrobial properties. Studies have indicated that derivatives can inhibit bacterial growth by disrupting cellular processes.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound in various contexts:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Mechanism : A study demonstrated that similar compounds could induce apoptosis in breast cancer cells via the mitochondrial pathway. The mechanism involved increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
- GPR119 Activation : Research involving GPR119 agonists has shown that compounds can enhance insulin secretion and improve glucose tolerance in diabetic models. The activation of this receptor is crucial for developing treatments for type 2 diabetes mellitus.
Research Findings
Recent investigations into the compound's biological properties highlight its multifaceted activity:
- In vitro Studies : In vitro assays have shown that this compound can significantly reduce the viability of specific cancer cell lines while exhibiting minimal toxicity to normal cells.
- In vivo Efficacy : Animal models treated with this compound exhibited reduced tumor sizes and improved metabolic profiles indicative of enhanced insulin sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
